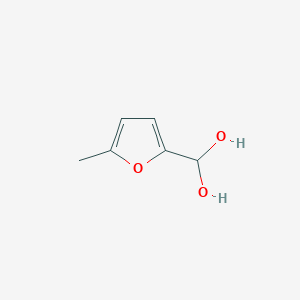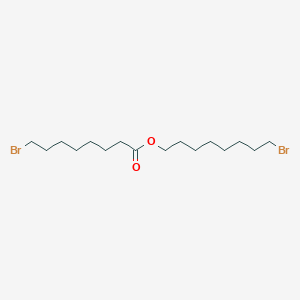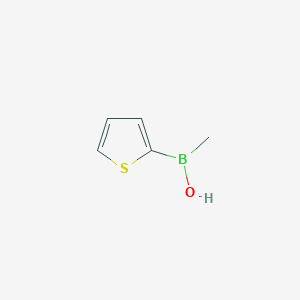
Methyl(thiophen-2-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(thiophen-2-yl)borinic acid is an organoboron compound that features a boron atom bonded to a methyl group and a thiophen-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(thiophen-2-yl)borinic acid typically involves the reaction of thiophene derivatives with boron reagents. One common method is the hydroboration of thiophene with borane reagents, followed by oxidation to yield the borinic acid . Another approach involves the direct borylation of thiophene using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(thiophen-2-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl(thiophen-2-yl)borinic acid has a wide range of applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the methyl group.
Phenylboronic acid: Contains a phenyl group instead of a thiophen-2-yl group.
Methylboronic acid: Contains a methyl group but lacks the thiophen-2-yl group.
Uniqueness
Methyl(thiophen-2-yl)borinic acid is unique due to the presence of both a methyl group and a thiophen-2-yl group, which provides distinct reactivity and selectivity in chemical reactions . This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
718642-31-0 |
|---|---|
Formule moléculaire |
C5H7BOS |
Poids moléculaire |
125.99 g/mol |
Nom IUPAC |
methyl(thiophen-2-yl)borinic acid |
InChI |
InChI=1S/C5H7BOS/c1-6(7)5-3-2-4-8-5/h2-4,7H,1H3 |
Clé InChI |
KSZMWFBEOLJLBB-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
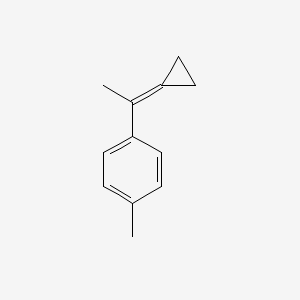
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
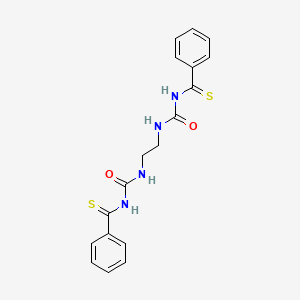
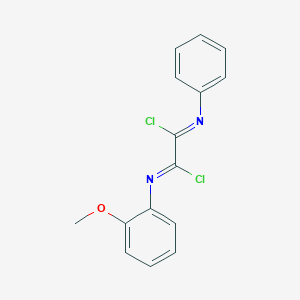

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

